

NH₂-PEG2-C2-Boc stability in different solvents

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Compound of Interest

Compound Name: NH₂-PEG2-C2-Boc

Cat. No.: B605458

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This technical support guide provides detailed information on the stability, solubility, and handling of **NH₂-PEG2-C2-Boc**, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^{[1][2][3]}

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **NH₂-PEG2-C2-Boc**?

A1: For long-term stability, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to one month.^{[1][4]} Proper storage is critical to prevent degradation.

Q2: In which solvents is **NH₂-PEG2-C2-Boc** soluble?

A2: The molecule's structure, containing a hydrophilic PEG chain and a lipophilic Boc group, allows for solubility in a range of solvents.^{[5][6]} It is highly soluble in Dimethyl Sulfoxide (DMSO).^[4] Based on structurally similar molecules, it is expected to be soluble in other polar aprotic solvents like Dimethylacetamide (DMAC) and Acetonitrile (ACN), as well as chlorinated solvents like Dichloromethane (DCM).^[5] The PEG linker also imparts solubility in aqueous media.^[6]

Q3: What are the primary pathways for the degradation of **NH₂-PEG2-C2-Boc**?

A3: There are two main points of instability in the molecule: the acid-labile Boc protecting group and the PEG linker, which is susceptible to oxidation.

- **Boc Group Instability:** The tert-Butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions.^{[7][8]} It is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA), and can also be removed under milder acidic conditions (pH < 4).^{[9][10]} The molecule is, however, generally stable in the presence of most bases and nucleophiles.^{[7][11]}
- **PEG Linker Instability:** The polyethylene glycol (PEG) ether backbone is generally stable towards hydrolysis but can undergo oxidative degradation.^{[12][13]} This process can be accelerated by heat and the presence of metal ions.^[14] Oxidative degradation can lead to chain cleavage and the formation of reactive impurities like aldehydes and acids.^{[12][14]}

Q4: Is the compound stable in aqueous buffers?

A4: The stability in aqueous buffers is highly pH-dependent. The compound is expected to be stable in neutral and basic aqueous solutions (pH > 7), where the Boc group is not labile.^{[7][11]} However, in acidic buffers (pH < 4), cleavage of the Boc group is likely to occur.^[9] For long-term storage in solution, frozen aliquots at -80°C are recommended.^[1]

Q5: How can I test the stability of **NH2-PEG2-C2-Boc** in my specific experimental conditions?

A5: To assess stability, you can perform a stress test. This involves incubating a solution of the compound in your solvent or buffer system under accelerated conditions (e.g., elevated temperature). The sample is then analyzed at different time points by a suitable analytical method, such as LC-MS, to detect any degradation of the parent molecule and the appearance of degradation products. A detailed protocol is provided below.

Data Summary Tables

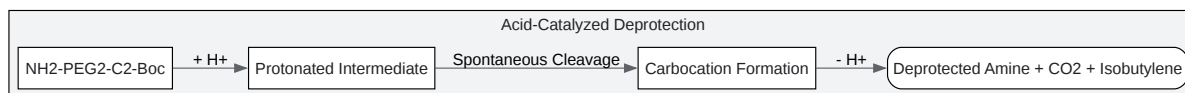
Table 1: Predicted Solubility Profile

Solvent Class	Solvent Name	Predicted Solubility	Rationale / Reference
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble (≥ 100 mg/mL)	Experimental data available.[4]
Polar Aprotic	Dimethylacetamide (DMAC)	Soluble	Inferred from structurally similar compounds.[5]
Polar Aprotic	Acetonitrile (ACN)	Soluble	Inferred from structurally similar compounds.[5]
Chlorinated	Dichloromethane (DCM)	Soluble	Inferred from structurally similar compounds.[5]
Aqueous	Water / Buffers (pH > 7)	Soluble	The hydrophilic PEG spacer increases solubility in aqueous media.[6]

Table 2: Chemical Stability Summary

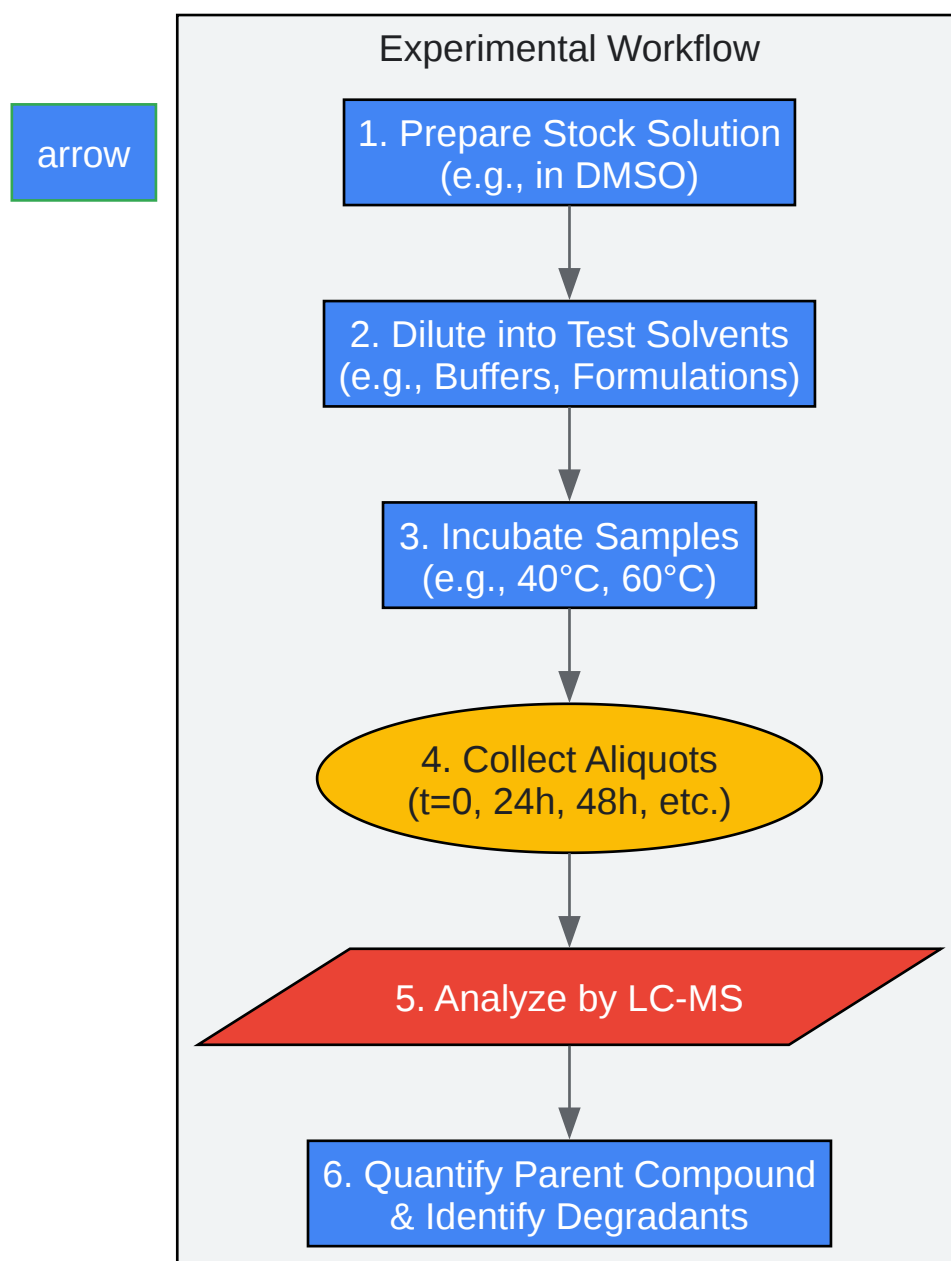
Condition	Stability	Degradation Pathway	Reference
Acidic (pH < 4)	Labile	Cleavage of the Boc protecting group.	[8][9][10]
Basic (pH 9-12)	Stable	The Boc group and PEG backbone are stable towards most bases.	[7][11]
Oxidizing Agents	Susceptible	Oxidation of the PEG ether backbone.	[12][13][14]
Reducing Agents	Stable	No common labile groups for standard reducing agents (e.g., NaBH ₄ , H ₂ /Pd).	
Elevated Temperature	Moderate	Can accelerate both acid-catalyzed hydrolysis and oxidation.	[14][15]

Visual Diagrams



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Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.



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Caption: General workflow for assessing the stability of **NH₂-PEG₂-C₂-Boc**.

Experimental Protocols

General Protocol for Assessing Stability of **NH₂-PEG₂-C₂-Boc** in Solution

This protocol provides a framework for evaluating the stability of **NH2-PEG2-C2-Boc** in a user-defined solvent or buffer system using LC-MS analysis.^[14]

1. Materials and Reagents:

- **NH2-PEG2-C2-Boc**
- High-purity solvents (e.g., DMSO, Acetonitrile, Water)
- Buffer components for your specific formulation
- LC-MS system with a C18 column
- Incubator or temperature-controlled chamber
- Autosampler vials

2. Procedure:

- Stock Solution Preparation:
 - Prepare a concentrated stock solution of **NH2-PEG2-C2-Boc** (e.g., 10 mg/mL) in a suitable, stable solvent like DMSO.
- Sample Preparation:
 - Dilute the stock solution into your test solvent(s) or buffer(s) to a final concentration suitable for LC-MS analysis (e.g., 100 µg/mL).
 - Prepare a sufficient volume to allow for multiple time points.
 - Transfer aliquots of the test solution into several labeled autosampler vials.
- Time Zero (t=0) Analysis:
 - Immediately analyze one of the freshly prepared samples by LC-MS. This will serve as your baseline reference for the intact compound.
- Incubation (Stress Condition):

- Place the remaining vials in an incubator set to a desired stress temperature (e.g., 40°C or 60°C). The temperature can be selected to accelerate potential degradation.^{[14][15]}
- Protect samples from light if photodegradation is a concern.
- Time-Point Analysis:
 - At predetermined intervals (e.g., 6, 12, 24, 48, and 72 hours), remove one vial from the incubator.
 - Allow the sample to cool to room temperature.
 - Analyze the sample by LC-MS using the same method as the t=0 sample.

3. LC-MS Analysis:

- Method: Use a reverse-phase C18 column with a gradient elution, for example, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Note: The formic acid is for analytical purposes and its brief contact time during the run is unlikely to cause significant on-column degradation, but this should be verified.
- Detection: Monitor the mass of the intact **NH2-PEG2-C2-Boc** molecule and scan for potential degradation products. The primary degradation product from acid hydrolysis would be the de-Boc'd molecule.

4. Data Interpretation:

- Compare the peak area of the intact **NH2-PEG2-C2-Boc** at each time point to the t=0 sample.
- Calculate the percentage of the compound remaining over time to determine the degradation rate.
- Analyze the mass spectra for new peaks corresponding to potential degradation products.

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